An In-depth Technical Guide to N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
An In-depth Technical Guide to N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
Disclaimer: Information regarding the specific synthesis, applications, and biological mechanisms of N2,N4-Dimethyl-3-nitropyridine-2,4-diamine (CAS 1042154-36-8) is not extensively available in peer-reviewed literature or patent databases. This guide has been constructed by drawing parallels from established chemical principles and the known synthesis and utility of structurally related nitropyridine and diaminopyridine compounds. All proposed methodologies and mechanisms should be treated as hypothetical and require experimental validation.
Section 1: Introduction and Molecular Overview
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a substituted pyridine derivative characterized by the presence of two methylamino groups at the 2 and 4 positions and a nitro group at the 3 position. The pyridine core is a ubiquitous scaffold in medicinal chemistry, and its functionalization with electron-donating amino groups and an electron-withdrawing nitro group creates a molecule with unique electronic properties. Such compounds are often investigated as intermediates in the synthesis of more complex heterocyclic systems or as potential pharmacophores themselves. The strategic placement of these functional groups suggests potential for diverse chemical reactions and biological interactions.
Physicochemical Properties
A summary of the basic physicochemical properties for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is provided below. These are primarily derived from computational models and supplier data, and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 1042154-36-8 | Public Record |
| Molecular Formula | C₇H₁₀N₄O₂ | [1] |
| Molecular Weight | 182.18 g/mol | Calculated |
| Appearance | Likely a yellow to orange solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Section 2: Postulated Synthesis Strategy
While a specific, validated synthesis for N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is not published, a plausible synthetic route can be designed based on established pyridine chemistry. A common approach involves the sequential functionalization of a pyridine ring, typically through chlorination, nitration, and subsequent nucleophilic aromatic substitution.
Rationale for Proposed Pathway
The proposed synthesis aims to introduce the substituents in a logical order that leverages their directing effects and reactivity. The general strategy is as follows:
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Dichlorination: Start with a commercially available pyridine precursor and introduce chloro groups, which are excellent leaving groups for subsequent amination steps.
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Nitration: Introduce the nitro group. The position of nitration will be directed by the existing substituents.
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Selective Amination: Sequentially react the di-chloro intermediate with methylamine. The reaction conditions can be tuned to control the substitution pattern.
Hypothetical Synthesis Workflow
Caption: A plausible multi-step synthesis pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 2,4-Dichloropyridine
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To a stirred solution of concentrated sulfuric acid (H₂SO₄) at 0°C, slowly add 2,4-dichloropyridine.
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Add a nitrating mixture (a solution of nitric acid (HNO₃) in sulfuric acid) dropwise while maintaining the temperature below 5°C. The directing effects of the chloro groups and the pyridine nitrogen would favor nitration at the 3- or 5-position.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
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Filter, wash with water, and dry to obtain 2,4-dichloro-3-nitropyridine.
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Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Selective Monomethylamination
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Dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol in a pressure vessel.
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Add a solution of methylamine (1.1 equivalents) in the same solvent. The chloro group at the 4-position is generally more activated towards nucleophilic substitution than the one at the 2-position.
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Seal the vessel and heat to a moderate temperature (e.g., 60-80°C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product by column chromatography to isolate 2-chloro-N4-methyl-3-nitropyridin-4-amine.
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Validation: Characterize the product by NMR and mass spectrometry to confirm regioselectivity.
Step 3: Second Methylamination
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Dissolve the product from Step 2 in a suitable solvent in a pressure vessel.
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Add an excess of methylamine solution.
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Heat the reaction at a higher temperature (e.g., 100-120°C) to substitute the less reactive 2-chloro group.
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Monitor the reaction for the disappearance of the starting material.
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After completion, cool the reaction, concentrate, and purify the final product, N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, by recrystallization or column chromatography.
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Validation: Obtain full analytical characterization data (¹H NMR, ¹³C NMR, HRMS, and HPLC purity) to confirm the identity and purity of the final compound.
Section 3: Potential Applications in Drug Discovery
Substituted nitropyridine-diamines are valuable scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their role as precursors for more complex heterocyclic systems.
As Kinase Inhibitors
The diaminopyridine core is a known hinge-binding motif for many protein kinases. The specific substitution pattern can be tailored to achieve selectivity for a particular kinase. It is plausible that N2,N4-Dimethyl-3-nitropyridine-2,4-diamine could serve as a starting point for the development of kinase inhibitors. The nitro group could be reduced to an amino group, which can then be further functionalized to explore the solvent-exposed region of the kinase active site.
Precursors for Fused Heterocyclic Systems
The presence of vicinal amino and nitro groups on the pyridine ring allows for the construction of fused heterocyclic systems, such as imidazopyridines or triazolopyridines. These fused systems are often found in biologically active molecules. For instance, reduction of the nitro group to an amine would yield a triaminopyridine derivative, which can then be cyclized with various reagents to form fused rings.
Section 4: Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.
Caption: A standard workflow for the characterization of a novel chemical entity.
Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the number and connectivity of protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the final compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as N-H, C-H, and N-O (from the nitro group) vibrations.
Section 5: Safety and Handling
Nitroaromatic compounds should be handled with care as they can be energetic and potentially mutagenic. Diaminopyridines can be skin and eye irritants.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Section 6: Conclusion and Future Directions
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine represents a chemical entity with potential, primarily as a building block for more complex molecules in the field of medicinal chemistry. The lack of published data underscores the opportunity for novel research in this area. Future work should focus on:
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Experimental Validation: The foremost step is to synthesize and fully characterize this compound to confirm the hypothetical properties and protocols outlined in this guide.
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Biological Screening: Once synthesized, the compound should be screened in a variety of biological assays, particularly those focused on kinase inhibition and anticancer activity, to identify any potential therapeutic value.
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Derivative Synthesis: The functional groups on the molecule provide handles for further chemical modification. A library of derivatives could be synthesized to explore the structure-activity relationship (SAR).
This technical guide provides a foundational framework for researchers interested in N2,N4-Dimethyl-3-nitropyridine-2,4-diamine. While based on established chemical principles, it is imperative that the hypotheses presented herein are subjected to rigorous experimental verification.
References
Given the limited specific data for CAS 1042154-36-8, the references below are to general chemical suppliers and related compounds that inform the hypothetical sections of this guide. A comprehensive list of clickable URLs cannot be provided due to the lack of direct scholarly articles on this specific compound.
- BLDpharm: Information on N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, CAS 1042154-36-8.
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Sigma-Aldrich: Information on N2,N4-dimethyl-3-nitropyridine-2,4-diamine, CAS 1042154-36-8. (Supplier Data)[1]
- Proactive Molecular Research: Information on N2.N4-dimethyl-3-nitropyridine-2.4-diamine, CAS 1042154-36-8.
- Organic Syntheses: General procedures for the preparation of diaminopyridines.
- Google Patents: Patent WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Journal of Medicinal Chemistry: Numerous articles on the design and synthesis of kinase inhibitors based on pyridine scaffolds.
- Sigma-Aldrich: Safety Data Sheet (SDS) for structurally similar nitro-aromatic and amino-pyridine compounds.
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Sigma-Aldrich: Information on N2, N6-Dimethyl-3-nitro-pyridine-2,6-diamine, CAS 73895-39-3. (Data on a structurally related isomer)
